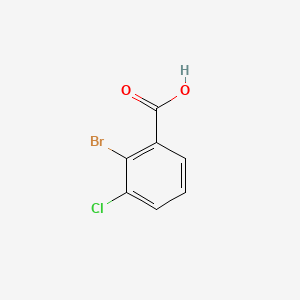

2-Bromo-3-chlorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITHNMNGOHVILG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275016 | |

| Record name | 2-bromo-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-26-3 | |

| Record name | 2-bromo-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-chlorobenzoic Acid (CAS Number: 56961-26-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-chlorobenzoic acid, a halogenated aromatic carboxylic acid. While specific experimental data for this compound is limited in publicly available literature, this document compiles its known properties and provides inferred information based on the chemistry of closely related compounds. It is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties

This compound is a disubstituted benzoic acid derivative. Its chemical structure and key physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 56961-26-3 | [1][2] |

| Molecular Formula | C₇H₄BrClO₂ | [3] |

| Molecular Weight | 235.47 g/mol | [2] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Br)C(=O)O | [3] |

| InChI Key | SITHNMNGOHVILG-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 2.8 | [3] |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported; likely similar to related isomers (e.g., 5-bromo-2-chlorobenzoic acid: 155-157 °C) | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. |

Spectroscopic Data (Predicted)

| Spectroscopic Data (Predicted) | |

| ¹H NMR (in DMSO-d₆) | Chemical Shift (δ, ppm) |

| ~13.5 | |

| ~7.9 | |

| ~7.6 | |

| ~7.4 | |

| ¹³C NMR (in DMSO-d₆) | Chemical Shift (δ, ppm) |

| ~166 | |

| ~135 | |

| ~133 | |

| ~132 | |

| ~130 | |

| ~128 | |

| ~120 | |

| FT-IR | Wavenumber (cm⁻¹) |

| 3300-2500 (broad) | |

| ~1700 | |

| ~1600, ~1470 | |

| ~800-700 | |

| ~600-500 |

Synthesis and Reactivity

Proposed Synthesis

A plausible synthetic route to this compound, based on established organic chemistry principles like the Sandmeyer reaction, is outlined below. The starting material, 3-chloro-2-methylaniline, is commercially available.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Diazotization and Sandmeyer Reaction: 3-chloro-2-methylaniline would be diazotized using sodium nitrite in the presence of hydrobromic acid at low temperatures (0-5 °C). The resulting diazonium salt would then be treated with a solution of copper(I) bromide in hydrobromic acid to yield 2-bromo-3-chloro-1-methylbenzene.[4][5][6]

-

Oxidation: The methyl group of 2-bromo-3-chloro-1-methylbenzene would then be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) under basic conditions, followed by acidification to yield the final product, this compound.

Chemical Reactivity

The functional groups of this compound provide several avenues for further chemical transformations, making it a versatile building block.

Caption: Potential reactions of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol is a general guideline for the Suzuki-Miyaura coupling of aryl bromides and can be optimized for this compound.[7][8][9]

-

Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

-

Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction mixture, and perform an aqueous workup. The product is then extracted with an organic solvent, dried, and purified by column chromatography or recrystallization.

Applications in Research and Development

Halogenated benzoic acids are crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[10]

Pharmaceutical and Agrochemical Synthesis

While specific applications of this compound are not extensively documented, its structural motifs are present in various pharmacologically active compounds. It can serve as a scaffold for the synthesis of novel compounds to be evaluated for a range of biological activities, including but not limited to:

-

Anti-inflammatory agents: The benzoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial agents: Halogenated aromatic compounds often exhibit antimicrobial properties.[11][12]

-

Enzyme inhibitors: As a building block, it can be incorporated into more complex molecules designed to inhibit specific enzymes. For instance, related compounds like 2-bromo-3-nitrobenzoic acid are used in the synthesis of PARP inhibitors.[13]

Caption: Workflow for drug discovery using this compound.

Signaling Pathways

There is no direct evidence in the reviewed literature linking this compound to specific signaling pathways. However, its derivatives could potentially be designed to target various components of signaling cascades implicated in diseases such as cancer or inflammation. For example, by incorporating this scaffold into molecules that mimic natural ligands or bind to the active sites of kinases or other enzymes, it may be possible to modulate their activity.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

First Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

Always refer to the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic organic chemistry, particularly for the development of novel pharmaceutical and agrochemical compounds. While detailed experimental data for this specific molecule is not abundant, this guide provides a solid foundation based on its chemical properties and the well-established chemistry of related compounds. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted to fully explore its potential applications.

References

- 1. 56961-26-3|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [oakwoodchemical.com]

- 3. PubChemLite - this compound (C7H4BrClO2) [pubchemlite.lcsb.uni.lu]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. 2-Bromo-3-chlorobenzoicAcid [myskinrecipes.com]

- 11. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-3-chlorobenzoic acid (CAS No: 56961-26-3), a halogenated aromatic carboxylic acid of interest in medicinal chemistry and drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and presents a visual workflow for property determination to support research and development activities.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These parameters are fundamental for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClO₂ | [1][2] |

| Molecular Weight | 235.47 g/mol | [1] |

| Melting Point | 143-146 °C | [1] |

| Boiling Point (Predicted) | 330.4 °C | N/A |

| pKa (Predicted) | 2.48 ± 0.10 | N/A |

| XlogP (Predicted) | 2.8 | [2] |

| Physical Form | Solid | N/A |

Note: Predicted values are computationally derived and should be confirmed by experimental data for critical applications.

Solubility Profile

Experimental Protocols

Accurate determination of physicochemical properties is crucial for compound characterization. The following sections detail standardized experimental protocols that can be applied to this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: The sample is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed. A sharp melting range (typically ≤ 1°C) is indicative of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): A preliminary rapid heating is performed to get an approximate melting range.

-

Accurate Determination: A fresh sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature approximately 10-15 °C below the approximate melting point.

-

Observation: The temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Solubility Determination (General Protocol)

Principle: A supersaturated solution of the compound in a given solvent is prepared and allowed to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined analytically.

Apparatus:

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Constant temperature bath

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, methanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The vials are removed from the shaker and centrifuged to pellet the undissolved solid.

-

Sample Analysis: A known volume of the clear supernatant is carefully removed, diluted with an appropriate solvent, and the concentration of this compound is determined using a calibrated HPLC or UV-Vis method.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured to determine the partition coefficient.

Apparatus:

-

Separatory funnel or sealed vials

-

Orbital shaker

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC, UV-Vis) for concentration measurement

Procedure:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in the n-octanol phase. A known volume of the aqueous phase is added.

-

Equilibration: The mixture is shaken gently for several hours to allow for partitioning equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the melting point of this compound.

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide to 2-Bromo-3-chlorobenzoic Acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic approaches for 2-Bromo-3-chlorobenzoic acid. This halogenated aromatic carboxylic acid serves as a valuable building block in the synthesis of a variety of organic molecules, particularly in the development of novel pharmaceutical and agrochemical agents.

Molecular Structure and Properties

This compound is a disubstituted benzoic acid with the chemical formula C₇H₄BrClO₂. The molecule consists of a benzene ring substituted with a carboxylic acid group, a bromine atom at the second position, and a chlorine atom at the third position relative to the carboxylic acid.

Molecular Weight:

The molecular weight of this compound has been determined to be approximately 235.47 g/mol . A detailed breakdown of its elemental composition and corresponding atomic weights is provided in the table below.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) |

| Carbon | C | 12.011 | 7 | 84.077 |

| Hydrogen | H | 1.008 | 4 | 4.032 |

| Bromine | Br | 79.904 | 1 | 79.904 |

| Chlorine | Cl | 35.453 | 1 | 35.453 |

| Oxygen | O | 15.999 | 2 | 31.998 |

| Total | 235.464 |

Physicochemical Data

A summary of key physicochemical data for this compound is presented in the following table for easy reference.

| Property | Value |

| Molecular Formula | C₇H₄BrClO₂ |

| Molecular Weight | 235.47 g/mol |

| CAS Number | 56961-26-3[1] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A potential logical pathway would involve the selective halogenation of a suitable benzoic acid precursor. The precise reagents and reaction conditions would need to be optimized to achieve the desired regioselectivity and yield.

A generalized workflow for a potential synthesis is outlined below.

References

An In-depth Technical Guide to 2-Bromo-3-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Bromo-3-chlorobenzoic acid (CAS No. 56961-26-3), a key chemical intermediate. It covers its physicochemical properties, a detailed representative synthesis protocol, potential applications, and essential safety data, tailored for professionals in chemical research and pharmaceutical development.

Note on Isomeric Forms: It is critical to distinguish this compound (CAS: 56961-26-3) from its isomer, 3-Bromo-2-chlorobenzoic acid (CAS: 56961-27-4). These compounds possess distinct physical properties and should not be used interchangeably. This guide pertains specifically to the 2-Bromo-3-chloro isomer.

Chemical Structure and Identity

This compound is a disubstituted benzoic acid derivative with bromine and chlorine atoms at the 2 and 3 positions of the benzene ring, respectively.

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical data for this compound are summarized below. Predicted values are based on computational models and should be confirmed experimentally.

| Property | Value | Source(s) |

| CAS Number | 56961-26-3 | [1][2][3] |

| Molecular Formula | C₇H₄BrClO₂ | [4] |

| Molecular Weight | 235.46 g/mol | [4] |

| Appearance | Pale yellow solid | [4] |

| Melting Point | 143-146 °C | [1][3] |

| Boiling Point | 330.4 ± 27.0 °C (Predicted) | [1][4] |

| Density | 1.809 g/cm³ (Predicted) | [4] |

| pKa | 2.48 ± 0.10 (Predicted) | [4] |

| Storage | Sealed in a dry place, Room Temperature | [4] |

Spectroscopic Data

Representative Experimental Protocol: Synthesis

A definitive, peer-reviewed synthesis protocol for this compound was not identified in the searched literature. Therefore, the following is a proposed, representative protocol based on established methods for the halogenation of substituted benzoic acids, such as the synthesis of 2-bromo-3-nitrobenzoic acid.[5] This protocol should be regarded as a starting point for methods development and optimization.

Reaction Scheme: 3-Chlorobenzoic acid → this compound

Safety Precautions: This procedure involves corrosive and hazardous materials, including bromine and strong acids. All steps must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid/bromine-resistant gloves, is mandatory.

Materials and Reagents:

-

3-Chlorobenzoic acid

-

Liquid Bromine (Br₂)

-

Iron(III) bromide (FeBr₃, catalyst) or iron filings

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃), 10% aqueous solution

-

Sodium hydroxide (NaOH), 10% aqueous solution

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol (for recrystallization)

-

Ice

Procedure:

-

Reaction Setup:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add 3-chlorobenzoic acid.

-

Carefully add concentrated sulfuric acid to dissolve the starting material. Cool the flask in an ice bath to 0-5 °C.

-

Add the catalyst, iron(III) bromide, to the stirred solution.

-

-

Bromination:

-

Slowly add liquid bromine dropwise from the dropping funnel to the cold, stirred reaction mixture. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Reaction progress should be monitored by an appropriate method (e.g., TLC or GC-MS).

-

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture in an ice bath and carefully quench it by pouring it over a stirred mixture of ice and water.

-

Decolorize the mixture by adding 10% sodium bisulfite solution dropwise until the red-brown color of excess bromine disappears.

-

The crude product may precipitate at this stage. If so, collect the solid by vacuum filtration and wash with cold water.

-

Transfer the entire mixture (or the filtered solid) to a beaker and basify by adding 10% sodium hydroxide solution until the solid dissolves and the pH is >10. This converts the carboxylic acid to its soluble sodium salt.

-

Filter the basic solution to remove any insoluble impurities.

-

Transfer the filtrate to a clean flask, cool it in an ice bath, and re-precipitate the product by slowly acidifying with concentrated hydrochloric acid until the pH is <2.

-

-

Purification:

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove residual acids.

-

Dry the crude product.

-

Further purify the solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a pale yellow solid.[4]

-

Caption: Proposed workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate for more complex molecules.

-

Pharmaceutical Synthesis: Its halogenated aromatic structure and reactive carboxylic acid group make it a precursor for creating active pharmaceutical ingredients (APIs). The bromo and chloro substituents provide specific reactive sites for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of complex molecular scaffolds. The carboxylic acid moiety can be converted into esters, amides, or other functional groups to modulate a drug candidate's properties, such as solubility or target binding.

-

Agrochemicals: This compound serves in the preparation of active ingredients for crop protection agents. The presence of halogens on the aromatic ring can enhance the biological activity and metabolic stability of herbicides and pesticides.

-

Dyes and Polymers: It is also employed in the development of specialty dyes and polymers where the halogen substituents allow for further functionalization and polymerization reactions.

Safety and Handling

This compound is an irritant and requires careful handling.

-

GHS Hazard Classification:

-

Precautionary Statements:

-

Handling: Use only in a well-ventilated area or a chemical fume hood.[1] Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[1] Avoid formation of dust.[1]

-

Storage: Keep container tightly closed and store in a dry, well-ventilated place at room temperature.[4]

References

The Dawn of a Molecular Revolution: An In-depth Technical Guide to the Discovery and History of Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of substituted benzoic acids from ancient folk remedies to the cornerstone of modern pharmacology is a testament to the power of chemical modification and the relentless pursuit of therapeutic innovation. This technical guide provides a comprehensive exploration of the discovery and history of these remarkable compounds. We will delve into the pivotal moments of their inception, from the extraction of salicylic acid from willow bark to the rational design of highly specific therapeutic agents. This document will detail the experimental protocols that paved the way for their synthesis, present key quantitative data for a range of significant derivatives, and visualize the intricate signaling pathways through which they exert their profound physiological effects.

From Natural Origins to Synthetic Marvels: A Historical Overview

The story of substituted benzoic acids begins with the empirical observations of ancient civilizations. The use of willow bark, a natural source of salicylates, for pain and fever relief dates back thousands of years.[1][2] However, it was the dawn of organic chemistry in the 19th century that unlocked the true potential of this class of molecules.

A pivotal moment arrived in 1828 when German chemist Johann Andreas Buchner isolated the active compound from willow bark, which he named salicin.[3] This was followed by the work of Italian chemist Raffaele Piria in 1838, who successfully converted salicin into salicylic acid.[3][4] While salicylic acid proved to be an effective anti-inflammatory and antipyretic agent, its gastrointestinal side effects limited its clinical utility.[3]

This challenge spurred further chemical investigation, culminating in one of the most significant achievements in pharmaceutical history. In 1897, Felix Hoffmann, a chemist at Bayer, successfully acetylated salicylic acid to create acetylsalicylic acid, a compound that retained the therapeutic benefits of its precursor with significantly improved tolerability.[1][4][5][6] Marketed as Aspirin in 1899, it revolutionized pain management and laid the foundation for the modern pharmaceutical industry.[1][4]

The 20th century witnessed an explosion in the development of other substituted benzoic acid derivatives with diverse therapeutic applications. The quest for a safe and effective alternative to cocaine as a local anesthetic led to the synthesis of benzocaine in 1890 and procaine in 1904, both esters of substituted benzoic acids.[7][8] These compounds heralded a new era in local anesthesia, offering targeted pain relief without the systemic toxicity and addictive potential of their predecessor.[8]

Another important chapter in this history is the discovery and development of uricosuric agents. Probenecid, a derivative of benzoic acid, was initially developed during World War II to prolong the action of penicillin by inhibiting its renal excretion.[9] It was later found to be a potent uricosuric agent, effectively treating gout by promoting the excretion of uric acid.[9][10]

Para-aminobenzoic acid (PABA), another key substituted benzoic acid, was first identified as a growth factor for microorganisms and was once considered a vitamin (Vitamin Bx).[11][12] Its crucial role as an intermediate in the bacterial synthesis of folic acid made it a target for the development of sulfonamide antibiotics, which act as competitive inhibitors of PABA utilization.[13]

Key Substituted Benzoic Acids: A Quantitative Overview

The following tables summarize key physicochemical and biological data for several historically and therapeutically significant substituted benzoic acids.

| Compound | IUPAC Name | Molar Mass ( g/mol ) | Melting Point (°C) | pKa | Solubility in Water |

| Salicylic Acid | 2-Hydroxybenzoic acid | 138.12 | 158.6 | ~3.0 | 2.48 g/L (25 °C) |

| Acetylsalicylic Acid (Aspirin) | 2-Acetoxybenzoic acid | 180.16 | 136 | 3.5 | 3 g/L (25 °C) |

| p-Aminobenzoic Acid (PABA) | 4-Aminobenzoic acid | 137.14 | 187-189 | 2.38 (amino), 4.85 (carboxyl) | 4.7 g/L (20 °C) |

| Benzocaine | Ethyl 4-aminobenzoate | 165.19 | 88-90 | ~3.5 | Slightly soluble |

| Procaine | 2-(Diethylamino)ethyl 4-aminobenzoate | 236.31 | 61 | 8.9 | Sparingly soluble (base), very soluble (HCl salt) |

| Probenecid | 4-(Dipropylsulfamoyl)benzoic acid | 285.36 | 198-200 | 3.4 | Practically insoluble |

| 3-Hydroxybenzoic Acid | 3-Hydroxybenzoic acid | 138.12 | 201-203 | 4.08 | 7.25 g/L (25 °C) |

| 4-Hydroxybenzoic Acid | 4-Hydroxybenzoic acid | 138.12 | 214-217 | 4.58 | 5 g/L (20 °C) |

| Anthranilic Acid | 2-Aminobenzoic acid | 137.14 | 146-148 | 2.17 (carboxyl), 4.85 (amino) | 5.72 g/L (25 °C) |

| Compound | Target/Mechanism | Biological Activity (IC50/MIC) |

| Acetylsalicylic Acid (Aspirin) | Cyclooxygenase-1 (COX-1) | ~1.3-3.57 µM |

| Cyclooxygenase-2 (COX-2) | ~29.3 µM | |

| p-Aminobenzoic Acid (PABA) Derivatives | Antibacterial (MRSA) | MIC from 15.62 µM |

| Antifungal | MIC from 7.81 µM | |

| Probenecid | Organic Anion Transporter 1 (OAT1) | ~12.3 µM (human) |

| Organic Anion Transporter 3 (OAT3) | ~5.0 x 10⁻⁵ to 5.0 x 10⁻⁴ µM (inhibition of influenza A in vitro) | |

| Parabens (e.g., Butylparaben) | Estrogen Sulfotransferase (SULT) | IC50 ~37 µM |

Experimental Protocols for Key Syntheses

The following sections provide detailed methodologies for the synthesis of several landmark substituted benzoic acids.

Synthesis of Salicylic Acid via the Kolbe-Schmitt Reaction

The industrial synthesis of salicylic acid is achieved through the Kolbe-Schmitt reaction, which involves the carboxylation of sodium phenoxide.

-

Materials: Phenol, sodium hydroxide, carbon dioxide, sulfuric acid.

-

Procedure:

-

Phenol is treated with a concentrated solution of sodium hydroxide to form sodium phenoxide. The water is then evaporated.

-

The dry sodium phenoxide is heated to approximately 125°C in a stream of carbon dioxide under high pressure (around 100 atm).

-

The resulting product is a mixture of sodium salicylate and unreacted phenoxide.

-

The mixture is dissolved in water and acidified with sulfuric acid to precipitate salicylic acid.

-

The crude salicylic acid is then purified by recrystallization from hot water.

-

Synthesis of Acetylsalicylic Acid (Aspirin)

Aspirin is synthesized from salicylic acid by acetylation using acetic anhydride.

-

Materials: Salicylic acid, acetic anhydride, concentrated sulfuric acid or phosphoric acid (catalyst), ethanol, water.

-

Procedure:

-

Salicylic acid is placed in an Erlenmeyer flask.

-

Acetic anhydride is added, followed by a few drops of concentrated sulfuric or phosphoric acid as a catalyst.

-

The flask is gently heated in a water bath for approximately 10-15 minutes.

-

The flask is allowed to cool to room temperature, and then chilled in an ice bath to induce crystallization of the aspirin.

-

Water is added to the mixture to hydrolyze any excess acetic anhydride.

-

The solid aspirin is collected by vacuum filtration and washed with cold water.

-

The crude product is purified by recrystallization from an ethanol-water mixture.

-

Synthesis of p-Aminobenzoic Acid (PABA) by Reduction of p-Nitrobenzoic Acid

A common laboratory synthesis of PABA involves the reduction of the nitro group of p-nitrobenzoic acid.

-

Materials: p-Nitrobenzoic acid, a reducing agent (e.g., tin and concentrated hydrochloric acid, or catalytic hydrogenation with H₂/Pd-C), sodium hydroxide, hydrochloric acid.

-

Procedure (using Tin and HCl):

-

p-Nitrobenzoic acid and granulated tin are placed in a round-bottom flask.

-

Concentrated hydrochloric acid is added portion-wise with stirring. The reaction is exothermic and may require cooling.

-

After the initial reaction subsides, the mixture is heated under reflux until the reaction is complete.

-

The mixture is cooled and a concentrated solution of sodium hydroxide is added to precipitate the tin salts as tin(IV) hydroxide and to dissolve the PABA as its sodium salt.

-

The tin hydroxide is removed by filtration.

-

The filtrate is then carefully acidified with hydrochloric acid to precipitate the p-aminobenzoic acid.

-

The PABA is collected by filtration, washed with cold water, and dried.

-

Synthesis of Benzocaine by Fischer Esterification of PABA

Benzocaine is synthesized by the acid-catalyzed esterification of p-aminobenzoic acid with ethanol.

-

Materials: p-Aminobenzoic acid, absolute ethanol, concentrated sulfuric acid, sodium carbonate solution.

-

Procedure:

-

p-Aminobenzoic acid and absolute ethanol are added to a round-bottom flask.

-

Concentrated sulfuric acid is slowly added as a catalyst.

-

The mixture is heated under reflux for 1-2 hours.

-

After cooling, the reaction mixture is poured into cold water.

-

A solution of sodium carbonate is slowly added to neutralize the excess sulfuric acid and precipitate the benzocaine.

-

The crude benzocaine is collected by vacuum filtration, washed with water, and purified by recrystallization from an ethanol-water mixture.

-

Synthesis of Procaine

One common route for the synthesis of procaine involves the reaction of p-nitrobenzoyl chloride with diethylaminoethanol, followed by reduction of the nitro group.

-

Materials: p-Nitrobenzoyl chloride, diethylaminoethanol, a reducing agent (e.g., tin and hydrochloric acid or catalytic hydrogenation), sodium carbonate.

-

Procedure:

-

p-Nitrobenzoyl chloride is reacted with diethylaminoethanol to form the ester, 2-(diethylamino)ethyl 4-nitrobenzoate.

-

The nitro group of this intermediate is then reduced to an amino group. This can be achieved using tin and hydrochloric acid, similar to the PABA synthesis, or through catalytic hydrogenation using a catalyst like Raney nickel.

-

After the reduction is complete, the reaction mixture is made basic with sodium carbonate to precipitate the procaine base.

-

The crude procaine is then purified, often by conversion to its hydrochloride salt, which is more stable and water-soluble.

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted benzoic acids are a direct result of their interaction with specific biological targets. The following diagrams, generated using the DOT language, illustrate some of these key mechanisms.

Caption: Mechanism of action of Aspirin.

References

- 1. Activity of p-aminobenzoic acid compared with other organic acids against selected bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 3. chemcess.com [chemcess.com]

- 4. innospk.com [innospk.com]

- 5. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 6. Anthranilic acid - Sciencemadness Wiki [sciencemadness.org]

- 7. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Hydroxybenzoic acid | 99-06-9 [chemicalbook.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Anthranilic Acid | C7H7NO2 | CID 227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Hydroxybenzoic Acid (PHBA): Properties, Uses, And Benefits In Cosmetics, Pharmaceuticals & More [hskbrchemical.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

2-Bromo-3-chlorobenzoic Acid: A Comprehensive Technical Guide for Chemical Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-chlorobenzoic acid is a valuable halogenated aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzoic acid core, offers differential reactivity that can be strategically exploited in multi-step synthetic sequences. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its application as a versatile building block in modern synthetic chemistry, particularly in the construction of pharmaceutical and agrochemical compounds.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₇H₄BrClO₂ and a molecular weight of 235.46 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 56961-26-3 | [3] |

| Molecular Formula | C₇H₄BrClO₂ | [1][3] |

| Molecular Weight | 235.46 g/mol | [1] |

| Melting Point | 143-146 °C | [3] |

| Boiling Point | 330.4 ± 27.0 °C (Predicted) | [4] |

| Density | 1.809 g/cm³ (Predicted) | [4] |

| Appearance | Solid | |

| Storage | Sealed in dry, room temperature |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with the chemical shifts and coupling constants being influenced by the electron-withdrawing effects of the bromine, chlorine, and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms, including the carboxyl carbon and the six aromatic carbons, with their chemical shifts dictated by the attached substituents.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and various C-H and C-C stretching and bending vibrations within the aromatic ring.

2.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion and fragment ions containing these halogens. The predicted monoisotopic mass is 233.90833 Da.[2]

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a multi-step sequence starting from a readily available substituted aniline. A key transformation in this pathway is the Sandmeyer reaction, a versatile method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[5]

Synthetic Pathway Overview

A potential synthetic pathway is outlined below, starting from 3-chloro-2-methylaniline. This involves diazotization, Sandmeyer reaction to introduce the bromine atom, followed by oxidation of the methyl group to a carboxylic acid.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Sandmeyer Reaction and Oxidation

This protocol outlines a general procedure. Specific reaction conditions may require optimization.

Step 1: Synthesis of 3-Bromo-2-chlorotoluene from 3-Chloro-2-methylaniline

-

Diazotization:

-

In a flask equipped with a stirrer and cooled to 0-5 °C, dissolve 3-chloro-2-methylaniline in an aqueous solution of hydrobromic acid.

-

Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. The evolution of nitrogen gas will be observed.

-

After the addition is complete, the reaction mixture is typically warmed to room temperature or slightly heated to ensure complete decomposition of the diazonium salt.

-

The product, 3-bromo-2-chlorotoluene, can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by washing, drying, and removal of the solvent.

-

Step 2: Oxidation of 3-Bromo-2-chlorotoluene to this compound

-

Oxidation:

-

Dissolve the 3-bromo-2-chlorotoluene obtained in the previous step in a suitable solvent (e.g., a mixture of pyridine and water or acetic acid).

-

Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), in portions while monitoring the reaction temperature.

-

The reaction mixture is typically heated to reflux for several hours to drive the oxidation to completion.

-

-

Work-up and Purification:

-

After the reaction is complete, the excess oxidizing agent is quenched (e.g., with sodium bisulfite for KMnO₄).

-

The mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Applications as a Chemical Intermediate

The presence of two different halogen atoms at ortho and meta positions relative to the carboxylic acid group makes this compound a highly versatile intermediate. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[6]

Palladium-Catalyzed Cross-Coupling Reactions

This compound and its derivatives are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in the construction of C-C bonds.

Caption: General scheme for cross-coupling reactions.

4.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of biaryl compounds by reacting an aryl halide with an arylboronic acid. The higher reactivity of the C-Br bond allows for the selective coupling at the 2-position of the benzoic acid ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine the this compound derivative (e.g., methyl ester) (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable degassed solvent system (e.g., toluene/water, dioxane/water).

-

Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

4.1.2. Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. Again, the C-Br bond is expected to be the primary site of reaction.[7]

Experimental Protocol: General Procedure for Heck Reaction

-

Combine the this compound derivative (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃) in a reaction vessel.

-

Add a suitable degassed solvent (e.g., DMF, acetonitrile).

-

Heat the reaction mixture under an inert atmosphere to a temperature typically between 80 and 140 °C.

-

Monitor the reaction until completion.

-

After cooling, the reaction mixture is typically filtered to remove the precipitated salts, and the filtrate is concentrated.

-

The product is then isolated and purified, usually by column chromatography.

Conclusion

This compound is a strategically important chemical intermediate with a rich potential for the synthesis of complex organic molecules. Its differentiated halogen reactivity provides a powerful tool for medicinal and materials chemists. The synthetic routes and application protocols detailed in this guide offer a solid foundation for researchers to utilize this versatile building block in their synthetic endeavors, paving the way for the discovery and development of novel compounds with significant biological or material properties.

References

- 1. 3-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H4BrClO2) [pubchemlite.lcsb.uni.lu]

- 3. This compound [oakwoodchemical.com]

- 4. 2-Bromo-3-chlorobenzoicacid CAS#: 56961-26-3 [m.chemicalbook.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Heck Reaction [organic-chemistry.org]

role of 2-Bromo-3-chlorobenzoic acid in organic synthesis

An In-depth Technical Guide on the Role of 2-Bromo-3-chlorobenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a dihalogenated aromatic carboxylic acid that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional structure—featuring a carboxylic acid group, a bromine atom, and a chlorine atom—provides multiple reactive sites for a diverse array of chemical transformations. The strategic positioning of these functional groups allows for selective manipulation, making it an ideal precursor for the synthesis of complex molecules. This guide provides an in-depth overview of the physicochemical properties, core reactivity, and synthetic applications of this compound, with a focus on its pivotal role in the development of pharmaceuticals and agrochemicals.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. The following table summarizes its key identifiers and properties.

| Property | Value |

| CAS Number | 56961-26-3 |

| Molecular Formula | C₇H₄BrClO₂ |

| Molecular Weight | 235.47 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 143-146 °C |

| Purity | Typically ≥98% |

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. The bromine atom at the 2-position is significantly more reactive than the chlorine atom at the 3-position in palladium-catalyzed cross-coupling reactions due to the weaker C-Br bond compared to the C-Cl bond. This selective reactivity is crucial for sequential, site-specific modifications. The carboxylic acid group provides a handle for forming amides, esters, and for directing ortho-lithiation.

The general workflow for utilizing this compound often involves an initial cross-coupling reaction at the bromide position, followed by further functionalization or cyclization.

Caption: General workflow for the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational for C-C, C-N, and C-O bond formation.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[1] For this compound, this reaction is typically used to introduce an aryl or vinyl group at the C2 position. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species.[3] This reaction allows for the introduction of alkenyl groups onto the benzene ring of this compound, providing a route to stilbene and cinnamic acid derivatives.

Caption: The catalytic cycle of the Heck reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[4] This reaction is instrumental in synthesizing aryl amines from aryl halides.[5] Using this compound, various primary or secondary amines can be coupled to the C2 position, a key step in the synthesis of many pharmaceutically active compounds.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Other Important Reactions

Beyond the primary palladium-catalyzed couplings, this compound is a substrate for other valuable transformations.

-

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides to form C(sp)-C(sp²) bonds, enabling the synthesis of aryl alkynes.[6]

-

Ullmann Condensation: A copper-catalyzed reaction that can be used to form C-N, C-O, and C-S bonds, often under harsher conditions than palladium-catalyzed methods but useful for specific substrates.[7]

-

Cyclization Reactions: The functional groups on the this compound scaffold can be used to construct heterocyclic rings. For example, after an initial coupling reaction, the carboxylic acid can participate in an intramolecular cyclization to form lactones or other ring systems.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving aryl bromides like this compound. Researchers should optimize conditions for their specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the Suzuki coupling of bromobenzoic acids.[1]

-

Materials: this compound, arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.), and a solvent system (e.g., toluene/water, dioxane/water).

-

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst (0.05 mmol) to the flask.

-

Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

General Protocol for Heck Reaction

This protocol is a general procedure for the Heck coupling of aryl bromides.[8]

-

Materials: this compound, alkene (e.g., styrene or an acrylate, 1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 2-4 mol%), base (e.g., Et₃N or K₂CO₃, 2 equiv.), and a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

In a Schlenk tube, combine this compound (1.0 mmol), Pd(OAc)₂ (1.0 mol%), the phosphine ligand (2 mol%), and the base (2 mmol).

-

Evacuate and backfill the tube with an inert gas.

-

Add the alkene (1.5 mmol) and the solvent (e.g., 3 mL DMF/3 mL water).

-

Heat the mixture to 80-120 °C for 4-24 hours, monitoring by TLC.

-

After cooling, extract the mixture with a suitable solvent (e.g., ethyl acetate/hexane).

-

Wash the organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the product by flash chromatography on silica gel.

-

General Protocol for Buchwald-Hartwig Amination

This is a representative procedure for the amination of aryl bromides.[9]

-

Materials: this compound, amine (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), strong base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.), and an anhydrous solvent (e.g., toluene or dioxane).

-

Procedure:

-

To a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

-

Add the solvent, followed by this compound (1.0 mmol) and the amine (1.2 mmol).

-

Seal the vessel and heat the mixture to 80-110 °C with stirring for 8-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.

-

After solvent removal, purify the residue by column chromatography.

-

Applications in Pharmaceutical and Agrochemical Synthesis

The true value of this compound is demonstrated in its application as a key intermediate in the synthesis of high-value molecules.

Pharmaceutical Synthesis

Halogenated benzoic acids are crucial precursors in drug synthesis. Notably, the closely related 5-bromo-2-chlorobenzoic acid is a key starting material for the synthesis of SGLT2 inhibitors, a class of antidiabetic drugs that includes Dapagliflozin and Empagliflozin .[10][11] The synthesis involves a Friedel-Crafts acylation of the benzoic acid derivative, followed by reduction and glycosylation steps. The bromo- and chloro-substituents are essential for the final structure and activity of these drugs. While a different isomer, this highlights the importance of the bromo-chloro-benzoic acid scaffold in modern medicine.

Agrochemical Synthesis

In the agrochemical industry, halogenated aromatic compounds are frequently incorporated into molecules to enhance their biological activity and tune their physicochemical properties.[12] this compound can be used as a precursor for herbicides and fungicides. The carboxylic acid can be converted to an ester or amide, and the halogenated aryl ring often forms the core of the active ingredient, contributing to its efficacy and stability.

Conclusion

This compound is a powerful and versatile intermediate in organic synthesis. Its distinct reactive sites allow for selective and sequential functionalization through a variety of modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions. Its demonstrated utility as a precursor for complex molecular architectures, including those found in pharmaceuticals and agrochemicals, underscores its importance to researchers and chemical development professionals. A thorough understanding of its reactivity and the application of robust synthetic protocols are key to unlocking its full potential in the creation of novel and valuable compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 10. data.epo.org [data.epo.org]

- 11. scribd.com [scribd.com]

- 12. benchchem.com [benchchem.com]

The Halogen Dance: A Technical Guide to Electronic and Steric Effects on Benzoic Acid

For Immediate Release

[City, State] – This in-depth technical guide delves into the nuanced electronic and steric effects of halogen substitution on the chemical properties and reactivity of benzoic acid. Prepared for researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of how fluorine, chlorine, bromine, and iodine influence acidity, reactivity, and spectral characteristics. The guide summarizes key quantitative data in structured tables, presents detailed experimental methodologies, and utilizes visualizations to elucidate fundamental concepts.

Introduction: The Dual Nature of Halogens

Halogens, as substituents on an aromatic ring, exert a fascinating dual influence through their electronic effects: a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[1] The -I effect, stemming from the high electronegativity of halogens, increases the acidity of benzoic acid by stabilizing the resulting carboxylate anion.[2][3] Conversely, the +R effect, arising from the delocalization of lone pair electrons into the aromatic system, tends to decrease acidity. The interplay of these opposing forces, further complicated by steric interactions, dictates the overall properties of halobenzoic acids.

Electronic Effects on Acidity (pKa)

The acidity of substituted benzoic acids is a direct measure of the stability of their conjugate bases. Electron-withdrawing groups stabilize the benzoate anion, leading to a lower pKa value and a stronger acid.[2][4] Halogens, being more electronegative than carbon, increase the acidity of benzoic acid through their inductive effect.[1]

The magnitude of the inductive effect decreases with distance, making it most pronounced at the ortho position, followed by meta, and then para.[4][5] The resonance effect, which donates electron density, is most influential at the ortho and para positions.

Table 1: pKa Values of Halogen-Substituted Benzoic Acids in Water

| Substituent | Ortho Position | Meta Position | Para Position |

| -H (Benzoic Acid) | 4.20 | 4.20 | 4.20 |

| -F | 3.27 | 3.87 | 4.14 |

| -Cl | 2.94 | 3.83 | 3.98[6] |

| -Br | 2.85 | 3.81 | 4.00 |

| -I | 2.86 | 3.86 | 4.03 |

Data compiled from various sources. Minor variations may exist between different literature values.

The pKa values in Table 1 reveal that all halogen-substituted benzoic acids are more acidic than benzoic acid itself. The ortho-isomers are consistently the most acidic, a phenomenon known as the "ortho effect."[7][8] This effect is a combination of steric and electronic factors.[8]

The Ortho Effect: A Complex Interplay

The significantly increased acidity of ortho-substituted benzoic acids is a well-documented phenomenon.[7][8] It is attributed to a combination of factors:

-

Steric Inhibition of Resonance: The bulky ortho-substituent forces the carboxyl group out of the plane of the benzene ring.[8][9] This twisting disrupts the resonance between the carboxyl group and the aromatic ring, which in the case of the carboxylate anion, is a destabilizing cross-conjugation.[9] This steric inhibition of resonance, therefore, enhances the acidity.[10]

-

Enhanced Inductive Effect: The close proximity of the electron-withdrawing halogen to the carboxyl group maximizes the stabilizing inductive effect on the carboxylate anion.[7]

-

Intramolecular Hydrogen Bonding: While not a significant factor for halogens, in some ortho-substituted benzoic acids, intramolecular hydrogen bonding can stabilize the undissociated acid, but this is not the primary driver for the increased acidity observed with halogens.[9]

Caption: Logical workflow of the ortho effect in halobenzoic acids.

Steric Effects on Reactivity: The Case of Esterification

Steric hindrance plays a crucial role in the reactivity of benzoic acid derivatives, particularly in reactions involving the carboxyl group, such as Fischer esterification. The presence of a bulky substituent at the ortho position can significantly hinder the approach of a nucleophile, such as an alcohol, to the carbonyl carbon.

This steric hindrance leads to a decrease in the rate of esterification. The effect is generally proportional to the size of the halogen substituent (I > Br > Cl > F). Consequently, the esterification of ortho-halobenzoic acids is slower than that of their meta and para isomers.

Caption: Factors affecting the rate of Fischer esterification of halobenzoic acids.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the halobenzoic acid with a standard solution of a strong base and monitoring the pH.

Methodology:

-

Solution Preparation: Prepare a ~0.01 M solution of the halobenzoic acid in a suitable solvent mixture (e.g., 50:50 ethanol-water) to ensure solubility.[11] Prepare a standardized ~0.1 M solution of NaOH.

-

Calibration: Calibrate the pH meter using standard buffer solutions.

-

Titration: Place a known volume (e.g., 25.0 mL) of the acid solution in a beaker and immerse the calibrated pH electrode. Add the NaOH solution in small increments (e.g., 0.5 mL) and record the pH after each addition.

-

Data Analysis: Plot a graph of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Caption: Experimental workflow for pKa determination by potentiometric titration.

Comparative Fischer Esterification

This protocol is designed to compare the relative rates of esterification of different halobenzoic acids.

Methodology:

-

Reaction Setup: In separate round-bottom flasks, place equimolar amounts (e.g., 0.05 mol) of benzoic acid and each of the ortho-, meta-, and para-halobenzoic acids.

-

Reagent Addition: To each flask, add a large excess of the alcohol (e.g., methanol, 50 mL) and a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).[12][13]

-

Reaction: Reflux the mixtures for a set period (e.g., 1 hour).

-

Workup: Cool the reaction mixtures and pour them into separate separatory funnels containing water. Extract the ester with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash.

-

Analysis: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. Analyze the yield of the ester product by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to compare the extent of reaction for each starting acid.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for the characterization of halobenzoic acids.

-

¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are influenced by the electronic effects of the halogen and the carboxyl group. The proton ortho to the carboxyl group is typically the most deshielded.

-

¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon can provide insights into the electronic environment of the carboxyl group.

-

IR Spectroscopy: The characteristic C=O stretching frequency of the carboxylic acid is typically observed in the range of 1680-1710 cm⁻¹. The O-H stretch appears as a broad band between 2500-3300 cm⁻¹.

Table 2: Representative Spectroscopic Data for 4-Chlorobenzoic Acid

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ ~8.0 (d, 2H, protons ortho to -COOH), δ ~7.5 (d, 2H, protons ortho to -Cl), δ ~11.5 (br s, 1H, -COOH) |

| ¹³C NMR (CDCl₃) | δ ~171 (C=O), δ ~139 (C-Cl), δ ~131 (CH), δ ~129 (CH), δ ~128 (C-COOH) |

| IR (KBr) | ~3000 cm⁻¹ (broad, O-H), ~1680 cm⁻¹ (s, C=O) |

Note: Chemical shifts (δ) are in ppm and are approximate. Coupling patterns (d = doublet, br s = broad singlet) and integration values are provided.

Conclusion

The electronic and steric effects of halogens on benzoic acid are a classic example of the structure-activity relationships that are fundamental to organic chemistry and drug design. The interplay of inductive and resonance effects governs the acidity of these compounds, with the "ortho effect" highlighting the importance of steric interactions in close proximity to the reactive center. Understanding these principles is crucial for predicting and controlling the chemical behavior of halogenated aromatic compounds in various applications, from organic synthesis to the development of novel therapeutic agents.

References

- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 2. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 3. thetestmag.com [thetestmag.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 6. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 8. Ortho effect - Wikipedia [en.wikipedia.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. asianpubs.org [asianpubs.org]

- 12. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

The Reactivity of Dihalogenated Benzoic Acids: A Technical Guide for Drug Development Professionals

An in-depth exploration of the chemical behavior of dihalogenated benzoic acids, pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comparative analysis of their acidity, reactivity in key synthetic transformations, and detailed experimental protocols to support researchers and scientists in the field of drug development.

Dihalogenated benzoic acids, aromatic carboxylic acids bearing two halogen atoms on the benzene ring, are a class of compounds whose nuanced reactivity is of paramount importance in the design and synthesis of complex organic molecules. The nature and position of the halogen substituents profoundly influence the electronic properties and steric environment of the molecule, dictating its behavior in a wide array of chemical transformations. This guide delves into the core aspects of their reactivity, offering a comparative analysis of different isomers and providing practical insights for their application in research and development.

Physicochemical Properties: A Quantitative Comparison of Acidity

The acidity of a benzoic acid, quantified by its pKa value, is a fundamental property that governs its behavior in both chemical reactions and biological systems. The presence of electron-withdrawing halogen atoms significantly enhances the acidity of the carboxylic acid group compared to benzoic acid itself (pKa ≈ 4.20). This effect is primarily due to the stabilization of the resulting carboxylate anion through the inductive effect (-I) of the halogens.

The position of the halogens plays a crucial role in determining the extent of this effect. Ortho-substituted halogens, in addition to their inductive effect, can exert a steric influence that forces the carboxyl group out of the plane of the benzene ring. This "ortho effect" can disrupt resonance stabilization of the neutral acid, further increasing its acidity.[1]

The following tables summarize the pKa values for various dihalogenated benzoic acid isomers, providing a quantitative basis for comparing their acidic strengths.

Table 1: pKa Values of Dichlorobenzoic Acid Isomers [2]

| Isomer | CAS Number | pKa |

| 2,3-Dichlorobenzoic acid | 50-45-3 | - |

| 2,4-Dichlorobenzoic acid | 50-84-0 | - |

| 2,5-Dichlorobenzoic acid | 50-79-3 | - |

| 2,6-Dichlorobenzoic acid | 50-30-6 | - |

| 3,4-Dichlorobenzoic acid | 51-44-5 | - |

| 3,5-Dichlorobenzoic acid | 51-36-5 | - |

Table 2: pKa Values of Dibromobenzoic Acid Isomers [1]

| Isomer | pKa Value |

| 2,3-Dibromobenzoic acid | - |

| 2,4-Dibromobenzoic acid | - |

| 2,5-Dibromobenzoic acid | - |

| 2,6-Dibromobenzoic acid | - |

| 3,4-Dibromobenzoic acid | - |

| 3,5-Dibromobenzoic acid | - |

Table 3: pKa Values of Difluorobenzoic Acid Isomers

| Isomer | pKa Value |

| 2,3-Difluorobenzoic acid | 2.88 |

| 2,4-Difluorobenzoic acid | 2.85 |

| 2,5-Difluorobenzoic acid | 2.87 |

| 2,6-Difluorobenzoic acid | 2.13 |

| 3,4-Difluorobenzoic acid | 3.80 |

| 3,5-Difluorobenzoic acid | 3.37 |

Key Synthetic Transformations and Reactivity

Dihalogenated benzoic acids are versatile substrates in a multitude of organic reactions. Their reactivity can be broadly categorized by transformations involving the carboxylic acid group and those occurring on the aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of dihalogenated benzoic acids undergoes typical transformations such as esterification, amide bond formation, and reduction. These reactions are fundamental for introducing further diversity and linking these building blocks to other molecular scaffolds.

Reactions on the Aromatic Ring

The halogen atoms on the aromatic ring serve as handles for a variety of powerful synthetic methodologies, including nucleophilic aromatic substitution, cross-coupling reactions, and directed ortho-metalation.

Dihalogenated benzoic acids, particularly those with fluorine substituents or activated by other electron-withdrawing groups, are susceptible to nucleophilic aromatic substitution. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of a halide leaving group.

The reactivity of the leaving group in SNAr reactions generally follows the trend F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. The position of the halogens relative to each other and to the deactivating carboxyl group significantly influences the regioselectivity and rate of the reaction.

Dihalogenated benzoic acids are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction couples the dihalogenated benzoic acid (as a halide or triflate) with an organoboron reagent in the presence of a palladium catalyst and a base. It is a highly versatile method for the synthesis of biaryl compounds. The reactivity of the aryl halide follows the general trend I > Br > Cl.

-

Buchwald-Hartwig Amination: This powerful reaction enables the formation of C-N bonds by coupling a dihalogenated benzoic acid with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine ligand.[3][4] This method has largely replaced classical methods for the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[5]

Table 4: Representative Yields for Suzuki-Miyaura Coupling of Bromobenzoic Acids

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | 97 |

| 4-Bromobenzoic acid | Phenylboronic acid | Ad-L-PdCl₂⊂dmβ-CD | Na₂CO₃ | Water/Methanol | >97 |

The carboxylic acid group, after deprotonation to the carboxylate, can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position by a strong organolithium base.[6] This generates an aryllithium species that can be trapped with various electrophiles, allowing for the regioselective introduction of substituents at the position adjacent to the carboxyl group. In dihalogenated benzoic acids, the regioselectivity of lithiation is influenced by the positions of the existing halogens. For instance, in 2,4-dihalogenobenzoic acids, hydrogen-metal exchange tends to occur at the position flanked by both halogen substituents.[6]

Under certain conditions, the carboxylic acid group can be removed in a decarboxylation reaction. The ease of decarboxylation is dependent on the substitution pattern of the ring. More recently, decarboxylative cross-coupling reactions have emerged as a powerful strategy. In these reactions, the carboxylic acid itself acts as the coupling partner, eliminating the need for pre-functionalization to an organometallic reagent. These reactions typically proceed with the loss of carbon dioxide and can be used to form C-C, C-N, C-S, and C-P bonds.

Experimental Protocols

This section provides representative experimental protocols for key transformations of dihalogenated benzoic acids. These are intended as a starting point, and optimization may be necessary for specific substrates and desired outcomes.

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline for the palladium-catalyzed amination of a dihalogenated aryl bromide.[7]

-